Molnupiravir

SARS-CoV-2 RdRp inhibition antiviral screening

Select Molnupiravir for its unique lethal mutagenesis mechanism (G-to-A/C-to-U transitions), distinct from chain terminators like remdesivir. This orally bioavailable prodrug achieves submicromolar potency (EC₅₀ 0.22 μM) consistently across all major SARS-CoV-2 variants, including Omicron. The only nucleoside analog proven to block viral transmission in ferret models, it is the definitive reference compound for variant-agnostic screening and prophylactic antiviral discovery programs.

Molecular Formula C13H19N3O7
Molecular Weight 329.31 g/mol
CAS No. 2492423-29-5
Cat. No. B8104500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolnupiravir
CAS2492423-29-5
Molecular FormulaC13H19N3O7
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O
InChIInChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9-,10-,11-/m1/s1
InChIKeyHTNPEHXGEKVIHG-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Molnupiravir (CAS 2492423-29-5) Antiviral Prodrug for RNA Virus Research: Procurement Baseline


Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable isopropyl ester prodrug of the ribonucleoside analog β-D-N⁴-hydroxycytidine (NHC, EIDD-1931) [1]. It functions as a broad-spectrum antiviral agent that induces lethal mutagenesis in RNA viruses, with demonstrated in vitro activity against Coronaviridae, Orthomyxoviridae, Togaviridae, and other viral families [2]. Originally developed for influenza at Emory University and jointly advanced by Merck and Ridgeback Biotherapeutics for COVID-19, molnupiravir is supplied as a research-grade compound with ≥98% HPLC purity for in vitro and in vivo antiviral investigations .

Molnupiravir (CAS 2492423-29-5) Critical Differentiation: Why In-Class Nucleoside Analog Substitution Is Not Valid


Nucleoside analog RdRp inhibitors exhibit substantial functional divergence that precludes interchangeable use in research or therapeutic contexts. Molnupiravir induces lethal mutagenesis via G-to-A and C-to-U transition mutations without inhibiting RNA synthesis, a mechanism that creates fundamentally different resistance dynamics and mutagenic signatures compared to chain-terminating analogs like remdesivir [1]. In vitro potency against SARS-CoV-2 RdRp varies by more than 100-fold across this class, with molnupiravir demonstrating 100× greater antiviral activity than ribavirin and favipiravir [2]. The prodrug chemistry determines oral bioavailability: molnupiravir achieves systemic NHC exposure following oral administration (Tmax 1.00–1.75 h) [3], whereas remdesivir lacks oral bioavailability and requires intravenous infusion [4]. These compound-specific pharmacokinetic, mechanistic, and potency differences demand compound-level selection criteria rather than class-based substitution.

Molnupiravir (CAS 2492423-29-5) Product-Specific Quantitative Differentiation Evidence


Molnupiravir vs. Remdesivir: 3-Fold Higher Potency in Cell-Based SARS-CoV-2 RdRp Inhibition Assay

In a head-to-head cell-based assay evaluating seven nucleotide analog viral polymerase inhibitors, molnupiravir demonstrated superior inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an EC₅₀ of 0.22 μM compared to 0.67 μM for remdesivir [1].

SARS-CoV-2 RdRp inhibition antiviral screening

Molnupiravir vs. Favipiravir and Ribavirin: 100-Fold Greater Antiviral Potency Against SARS-CoV-2

In vitro data indicate that molnupiravir (via its active metabolite NHC) is approximately 100 times more potent as an antiviral agent than either ribavirin or favipiravir against SARS-CoV-2, with antiviral activity correlated to the level of mutagenesis in virion RNA [1].

SARS-CoV-2 antiviral potency lethal mutagenesis

Molnupiravir Maintains Full Antiviral Activity Across All Major SARS-CoV-2 Variants Including Omicron Sublineages

NHC (the active metabolite of molnupiravir) demonstrated comparable potency against all evaluated SARS-CoV-2 variants including omicron sublineages (BA.1, BA.1.1, BA.2, BA.4, BA.4.6, BA.5, BQ.1.1, XBB.1, XBB.1.5), alpha (B.1.1.7), beta (B.1.351), gamma (P.1), delta (B.1.617.2), lambda (C.37), and mu (B.1.621) [1]. Following 30 passages in the presence of NHC, no evidence of phenotypic or genotypic resistance emerged, in contrast to the 3C-like protease inhibitor control where resistance was readily selected with a T21I substitution [1].

SARS-CoV-2 variants Omicron antiviral resistance

Molnupiravir vs. Paxlovid: Superior Reduction of Infectious Viral Transmission in Ferret Model

In a comparative ferret SARS-CoV-2 transmission model, molnupiravir at 5 mg/kg twice daily (prophylactic) blocked productive transmission, whereas nirmatrelvir/ritonavir (Paxlovid) at 20 mg/kg did not prevent spread from infected ferrets [1]. At therapeutic doses, molnupiravir (1.25 mg/kg) lowered infectious titers by >2 log orders and stopped direct-contact transmission, while nirmatrelvir/ritonavir-treated ferrets showed virus replication resurgence toward treatment end and continued efficient transmission [1].

SARS-CoV-2 transmission animal model prophylaxis

Molnupiravir: Oral Bioavailability Enables Systemic NHC Exposure Without Intravenous Administration

Molnupiravir, as an orally bioavailable prodrug, achieves rapid systemic exposure of its active metabolite NHC (EIDD-1931) with Tmax of 1.00–1.75 hours and geometric half-life of approximately 1 hour following single doses, extending to 7.1 hours at the highest dose tested [1]. In contrast, remdesivir lacks oral bioavailability and must be administered intravenously, functionally limiting its preclinical and clinical application to settings where parenteral administration is feasible [2].

pharmacokinetics oral bioavailability prodrug

Molnupiravir: Pan-Viral Activity with Median EC₅₀ <1 μM Across Respiratory RNA Viruses

A systematic meta-analysis of published EC₅₀/IC₅₀ values across 13 virus families (over 60 unique data points) found that respiratory viruses including SARS-CoV-2, influenza, and RSV showed exceptional sensitivity to molnupiravir with median EC₅₀ <1 μM [1]. Head-to-head analysis demonstrated superior or equivalent potency of molnupiravir compared to remdesivir, favipiravir, and ribavirin across key viral families [1].

broad-spectrum antiviral respiratory viruses influenza

Molnupiravir (CAS 2492423-29-5) Evidence-Based Research and Industrial Application Scenarios


In Vitro SARS-CoV-2 RdRp Inhibition and Variant Screening Assays

Molnupiravir is the preferred compound for cell-based RdRp inhibition assays requiring submicromolar potency, with a demonstrated EC₅₀ of 0.22 μM representing a 3-fold potency advantage over remdesivir (EC₅₀ = 0.67 μM) [1]. Its consistent activity across all major SARS-CoV-2 variants, including omicron sublineages, with IC₅₀ values remaining within twofold of the ancestral WA1 strain (reference IC₅₀ = 1.23 μM; range 0.28–5.50 μM), makes it suitable for variant-agnostic screening protocols without requiring compound revalidation for each new variant [2].

In Vivo Oral Antiviral Efficacy Studies in Rodent and Ferret Models

For in vivo studies requiring oral administration, molnupiravir is uniquely suitable among nucleoside analog antivirals due to its oral bioavailability and established pharmacokinetic profile (Tmax 1.00–1.75 h; effective NHC half-life 3.3 h with minimal accumulation following twice-daily dosing) [1]. In ferret transmission models, molnupiravir at 5 mg/kg twice daily (prophylactic) blocks productive SARS-CoV-2 transmission and at 1.25 mg/kg therapeutic dosing reduces infectious titers by >2 log orders while stopping direct-contact transmission [2].

Broad-Spectrum Antiviral Discovery Programs Targeting Multiple RNA Virus Families

Molnupiravir is indicated as a reference compound for broad-spectrum antiviral discovery programs based on its pan-viral activity profile with median EC₅₀ <1 μM across respiratory viruses including Coronaviridae, Orthomyxoviridae, and Togaviridae [1]. Its mechanism of lethal mutagenesis via G-to-A and C-to-U transitions—without inhibiting RNA synthesis—provides a distinct mechanistic control for studies investigating viral resistance development; no resistance emerged after 30 passages under selection pressure, contrasting with protease inhibitors where resistance readily develops [2].

SARS-CoV-2 Transmission Dynamics and Prophylaxis Research

Research programs investigating SARS-CoV-2 transmission dynamics or prophylactic antiviral strategies should prioritize molnupiravir based on its demonstrated transmission-blocking activity. In direct comparative ferret studies, prophylactic molnupiravir (5 mg/kg) blocked productive transmission whereas nirmatrelvir/ritonavir at 20 mg/kg did not prevent spread from infected animals [1]. This transmission-blocking property is not observed with comparator antivirals at equivalent dosing and represents a unique research application for this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Molnupiravir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.